tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a tert-butyl group, a phenylsulfonyl group, and a thienyl group attached to a carbamate moiety.
Scientific Research Applications
tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce phenylthiol derivatives .
Mechanism of Action
The mechanism of action of tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thienyl group may enhance binding affinity through π-π interactions with aromatic residues in the target proteins. The carbamate moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(phenylsulfonyl)methyl]-carbamate
- tert-Butyl N-[(2-thienyl)methyl]-carbamate
- Phenylsulfonyl N-[(2-thienyl)methyl]-carbamate
Uniqueness
tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate is unique due to the presence of both phenylsulfonyl and thienyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[benzenesulfonyl(thiophen-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-16(2,3)21-15(18)17-14(13-10-7-11-22-13)23(19,20)12-8-5-4-6-9-12/h4-11,14H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFHMKWGLKDPMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635842 |
Source
|
Record name | tert-Butyl [(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479423-34-2 |
Source
|
Record name | tert-Butyl [(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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